3-Chloronaphtho[2,3-b]benzofuran
Description
3-Chloronaphtho[2,3-b]benzofuran is a polycyclic aromatic compound featuring a benzofuran moiety fused with a naphthalene ring system and a chlorine substituent at the 3-position. This structural complexity confers unique electronic and steric properties, distinguishing it from simpler benzofuran derivatives.
Properties
Molecular Formula |
C16H9ClO |
|---|---|
Molecular Weight |
252.69 g/mol |
IUPAC Name |
3-chloronaphtho[2,3-b][1]benzofuran |
InChI |
InChI=1S/C16H9ClO/c17-12-5-6-13-14-7-10-3-1-2-4-11(10)8-15(14)18-16(13)9-12/h1-9H |
InChI Key |
OCPJSHAVYMWVBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloronaphtho[2,3-b]benzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the photochemical synthesis of naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans has been reported . This method includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Chloronaphtho[2,3-b]benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Chloronaphtho[2,3-b]benzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloronaphtho[2,3-b]benzofuran involves its interaction with specific molecular targets. For instance, benzofuran derivatives have been found to inhibit certain enzymes and receptors, leading to their biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between 3-Chloronaphtho[2,3-b]benzofuran and related compounds:
Key Observations :
- Fused naphthalene systems increase molecular rigidity and π-conjugation, which may influence optical properties or binding affinity in biological systems.
Reactivity Differences :
- The chlorine atom in this compound may act as a leaving group in nucleophilic aromatic substitution, a feature absent in non-halogenated analogs like 2,3-benzofuran.
- Thieno[2,3-b]pyridine derivatives exhibit sulfur-based reactivity (e.g., thiol-disulfide exchange), which is irrelevant to the chloro-substituted compound.
Analytical and Detection Challenges
Analytical techniques for benzofuran derivatives face challenges due to structural similarities among polycyclic compounds. Key comparisons include:
Notes:
- Flame ionization detection (FID) is unsuitable for 2,3-benzofuran due to non-specificity, whereas GC/MS with chlorine-specific calibration could improve accuracy for this compound .
- Spectral data (e.g., NMR, IR) for thieno[2,3-b]pyridine derivatives emphasize heteroatom influences, whereas chlorine in 3-Chloronaphtho... would produce distinct deshielding effects in NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
